1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
The compound "1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various pyrazole derivatives and their synthesis, which can provide insights into the compound's characteristics.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a four-component catalyst-free reaction in water has been used to synthesize a library of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives . Another method involves an electrochemically induced one-pot synthesis of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives . Additionally, a direct synthesis route through a 3+2 annulation method has been described for the preparation of substituted pyrazoles . These methods highlight the versatility and adaptability of pyrazole synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of a novel pyrazole derivative was confirmed using single-crystal X-ray diffraction studies, and the structure was found to be stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the crystal and molecular structure of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was determined, revealing stabilization through N-H...N and C-H...Cl interactions .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions. The papers provided discuss the synthesis of various pyrazole derivatives, which implies that these compounds can participate in multicomponent reactions, cycloadditions, and condensation reactions . These reactions are often facilitated by catalysts or specific reaction conditions, such as reflux or the use of solvents like ethanol.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be inferred from their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing or electron-donating groups can influence the compound's reactivity and stability. The crystal structure analysis provides information on the solid-state properties, such as intermolecular interactions, which can affect the compound's melting point, solubility, and crystallinity . Additionally, spectroscopic methods like NMR, IR, and UV-Vis can be used to determine the electronic structure and functional groups present in the compound .
Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
- Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals . They have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- The methods of application or experimental procedures vary widely depending on the specific application. They often involve the use of transition-metal catalysts and photoredox reactions, as well as one-pot multicomponent processes, novel reactants, and innovative reaction types .
- The outcomes of these applications are also diverse, with many pyrazole derivatives demonstrating fascinating properties .
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Agrochemistry
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Coordination Chemistry
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Organometallic Chemistry
Safety And Hazards
properties
IUPAC Name |
1-ethyl-5-methylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-3-10-6(2)7(4-8)5-9-10/h5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXMDCWZGXWAHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406423 |
Source
|
Record name | 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
1005558-05-3 |
Source
|
Record name | 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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